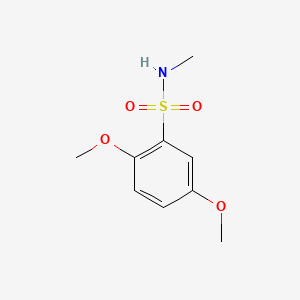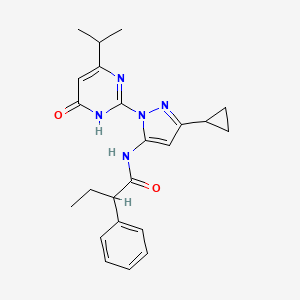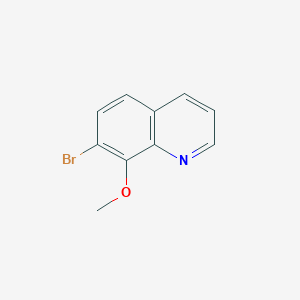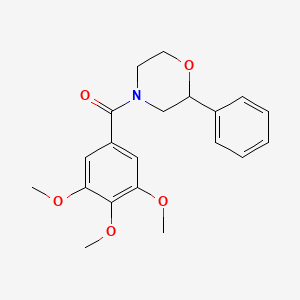
2,5-dimethoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-N-methylbenzenesulfonamide (DMMS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMS is a sulfonamide derivative that contains two methoxy groups and a methyl group attached to the benzene ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Dimethoxycarbene Reactions : A study by Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide, leading to the formation of a carbonimidoate derivative. This indicates a potential application in organic synthesis involving similar compounds.
Biomedical Applications
- Cancer Therapeutics : The research by Mun et al. (2012) investigated arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide as small molecule inhibitors in the hypoxia-inducible factor-1 (HIF-1) pathway. These compounds showed promise in antagonizing tumor growth, suggesting potential use in cancer therapy.
- Antibacterial and Anti-Inflammatory Agents : A study by Abbasi et al. (2017) synthesized new sulfonamides with 1,4-benzodioxin rings showing notable antibacterial potential. These compounds were suggested as therapeutic agents for inflammatory ailments.
Sensor Development
- Heavy Metal Sensors : The work of Sheikh et al. (2016) developed a Co2+ ions sensor using N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) fabricated on a glassy carbon electrode. This indicates its utility in detecting heavy metals in environmental and health-care fields.
Spectroscopic and Computational Studies
- Structural Analysis : Murthy et al. (2018) conducted a structural and electronic properties study of a sulfonamide molecule, revealing insights into intermolecular interactions, which are crucial for understanding its behavior in various applications.
Anticancer Activities
- Anti-Pancreatic Cancer Activities : KCN1, a novel synthetic sulfonamide anticancer agent, was studied by Wang et al. (2012) for its efficacy against pancreatic cancer, both in vitro and in vivo.
DNA Binding and Cleavage
- Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) investigated mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, demonstrating potential applications in cancer therapy and molecular biology.
Corrosion Inhibition
- Piperidine Derivatives on Iron Corrosion : Kaya et al. (2016) explored the inhibition properties of piperidine derivatives on iron corrosion, suggesting applications in materials science and engineering.
Alzheimer's Disease Therapy
- Enzyme Inhibitory Kinetics for Alzheimer’s Treatment : Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing significant acetylcholinesterase inhibitory activity, which is a promising lead for Alzheimer's disease treatment.
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-10-15(11,12)9-6-7(13-2)4-5-8(9)14-3/h4-6,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYCPPMAVPSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-methylbenzenesulfonamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine](/img/structure/B2414827.png)


![Lithium;2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]acetate](/img/structure/B2414835.png)
![4-Methoxy-1-methyl-5-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2414836.png)
![Cyclobutylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2414838.png)


![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)


